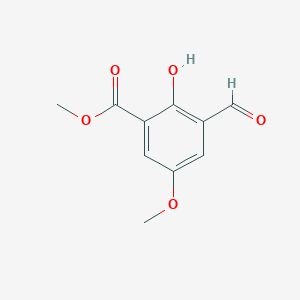

Methyl 3-formyl-2-hydroxy-5-methoxybenzoate

CAS No.:

Cat. No.: VC15742501

Molecular Formula: C10H10O5

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O5 |

|---|---|

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | methyl 3-formyl-2-hydroxy-5-methoxybenzoate |

| Standard InChI | InChI=1S/C10H10O5/c1-14-7-3-6(5-11)9(12)8(4-7)10(13)15-2/h3-5,12H,1-2H3 |

| Standard InChI Key | HEBGQYDYGDWUDR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C(=C1)C(=O)OC)O)C=O |

Introduction

Methyl 3-formyl-2-hydroxy-5-methoxybenzoate is an organic compound characterized by its unique molecular structure, featuring a benzoate framework with a formyl group, a hydroxyl group, and a methoxy group attached to the aromatic ring. This compound belongs to the class of benzoates, specifically as an aromatic ester, and is classified as a hydroxybenzoate due to the presence of both hydroxyl and methoxy substituents on the aromatic ring .

Synthesis Methods

The synthesis of Methyl 3-formyl-2-hydroxy-5-methoxybenzoate typically involves the formylation of salicylic acid derivatives followed by esterification. The reaction conditions require careful control over temperature and reaction time to ensure high yields and purity of the final product. Common methods include heating under reflux or using microwave-assisted synthesis for efficiency.

Applications and Research

Methyl 3-formyl-2-hydroxy-5-methoxybenzoate has potential applications in various scientific fields, including organic synthesis and medicinal chemistry. Research into its specific biological activities is ongoing, with studies focusing on its potential therapeutic uses. The compound's versatility as a synthetic building block highlights its potential across multiple disciplines.

Chemical Reactions and Interactions

The compound participates in various chemical reactions due to its reactive functional groups. Careful control of reaction conditions, such as solvent choice, temperature, and catalysts, is essential for optimizing yields and selectivity in these transformations.

Synthesis Conditions

| Method | Conditions |

|---|---|

| Formylation and Esterification | Heating under reflux or microwave-assisted synthesis |

| Temperature Control | Careful control for optimal yields |

| Reaction Time | Optimized for purity and yield |

Potential Applications

| Field | Potential Use |

|---|---|

| Organic Synthesis | Synthetic building block |

| Medicinal Chemistry | Therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume